TAK-715 is a small molecule compound that functions as a selective inhibitor of p38α MAPK [1]. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation, and its dysregulation is implicated in numerous diseases [2] [3].
Key Characteristics of this compound
| Attribute | Description |
|---|---|
| Molecular Weight | 399.51 [1] [4] |
| CAS Number | 303162-79-0 [1] [4] |
| Primary Target | p38α MAPK [1] [4] |
| IC50 for p38α | 7.1 nM [1] [4] |
| Selectivity | 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 at concentrations up to 10 μM [1] [4] |
| Additional Target | Casein Kinase I (CK1δ/ε), which regulates Wnt/β-catenin signaling [5] [4] |
| Clinical Stage | Phase 2 (for Rheumatoid Arthritis) [1] [6] |
This compound exerts its effects primarily by inhibiting the p38 MAPK signaling pathway. The diagram below illustrates the core mechanism and downstream effects relevant to its investigated therapeutic applications.
Core mechanism and cellular effects of this compound.
Preclinical studies have demonstrated the potential of this compound across various disease models. The table below summarizes quantitative data from these investigations.
Summary of Key Experimental Data for this compound
| Model System | Key Findings | Effective Concentrations/Doses | Assays & Methods Cited |
|---|
| Intervertebral Disc Degeneration (IDD) [2] | Reduced IL-1β-induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (MMP3, MMP9, ADAMTS5). Ameliorated puncture-induced IDD in rats. | In vitro: Not specified In vivo: Intradiscal injection | CCK-8, qPCR, Western Blot (Collagen II, MMP3/9, ADAMTS5, COX-2, HMGB1, Bcl-2, Bax, Cleaved Caspase-3, p-p38), Immunofluorescence, MRI, Histopathology | | Adipogenesis & Obesity [7] [8] | Suppressed lipid accumulation and TG content during differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs). Downregulated C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-p38, p-ATF-2. | In vitro: 10 μM | Oil Red O Staining, Western Blot (C/EBP-α, PPAR-γ, p-STAT-3, FAS, perilipin A, p-ATF-2, p-p38) | | Frozen Shoulder & Osteoporosis [3] [9] | Reversed synovial fibroblast fibrosis, corrected unbalanced apoptosis, inhibited osteoclast activation. Improved range of motion and reduced bone loss in a rat model. | In vitro: 1 μM, 5 μM, 10 μM In vivo: Administered to rats | Flow Cytometry (CD68, Vimentin), CCK-8, qPCR, Western Blot, Micro-CT, ROM measurement | | Rat Arthritis Model [1] [4] | Showed significant efficacy, inhibiting LPS-induced TNF-α production and reducing secondary paw volume. | In vivo: 10 mg/kg (PO) for TNF-α inhibition; 30 mg/kg (PO) for arthritis | Measured paw volume and TNF-α levels | | Wnt/β-catenin Signaling [5] [4] | Inhibited Wnt-3a-induced signaling and hDvl2 phosphorylation via cross-reactivity with Casein Kinase I (CK1δ/ε). | In vitro: 10 μM | β-galactosidase fragment complementation assay, Kinase profiling |
This compound is a well-characterized p38α MAPK inhibitor with demonstrated efficacy across a range of preclinical disease models. Its ability to simultaneously impact inflammation, apoptosis, fibrosis, and cell differentiation makes it a versatile investigational tool. While its clinical development for rheumatoid arthritis did not proceed beyond Phase 2, the compound remains highly valuable for probing p38 MAPK biology and continues to be explored in preclinical research for other conditions [1] [6].
The core inhibitory activity of TAK-715 is summarized in the table below, which consolidates data from multiple scientific sources [1] [2] [3]:
| Target | IC50 (Cell-free assay) | Selectivity (vs. p38α) | Notes |
|---|---|---|---|
| p38α | 7.1 nM | -- | Primary target; 28-fold more selective for p38α over p38β [2]. |
| p38β | 200 nM | 28-fold less potent | -- |
| p38γ | >10 µM | >1,400-fold less potent | No significant inhibition [1] [2]. |
| p38δ | >10 µM | >1,400-fold less potent | No significant inhibition [1] [2]. |
| Casein Kinase I (CKIδ/ε) | Inhibits | -- | Regulates Wnt/β-catenin signaling; represents an important off-target activity [1]. |
| Other Kinases (JNK1, ERK1, etc.) | >10 µM | >1,400-fold less potent | No inhibition against JNK1, ERK1, IKKβ, MEKK1, or TAK1 [1] [2]. |
Key characteristics of this compound from these studies include:
This protocol measures the cellular potency of this compound [1] [2]:
This protocol assesses the efficacy of this compound in a disease model [1] [2]:
A 2021 study demonstrated the potential of this compound in combination therapy for Chronic Myeloid Leukemia (CML) [4] [5]:
The following diagram illustrates the experimental workflow and logical relationships in this combination therapy study:
Experimental workflow for this compound combination therapy in CML.
This compound has reached Phase 2 clinical trials for the treatment of Rheumatoid Arthritis [2] [6]. Its current status is classified as "investigational," meaning it is not an approved drug but remains available for research and potential repurposing [6].
TAK-715 binds to the deep cleft of the p38α ATP-binding site, which is characterized by its high flexibility and conformational diversity [1] [2]. Its binding induces specific and critical conformational changes in the protein.
The diagram below illustrates the key conformational changes in p38α induced by this compound binding.
This compound has demonstrated efficacy across various disease models, primarily through its anti-inflammatory, anti-fibrotic, and anti-apoptotic actions.
| Disease Model | Key Findings | Experimental Evidence |
|---|---|---|
| Adipogenesis / Obesity [4] | Suppressed lipid accumulation in differentiating 3T3-L1 preadipocytes and human adipose stem cells (hASCs). | Oil Red O staining (lipid content); Western Blot (↓ p-p38, p-ATF-2, PPAR-γ, C/EBP-α); Cell Viability Assay (CCK-8). |
| Intervertebral Disc Degeneration [5] | Attenuated IL-1β-induced apoptosis, inflammation, and ECM degradation in nucleus pulposus cells (NPCs). | Western Blot (↓ Cleaved Caspase-3, Bax/Bcl-2, COX-2, HMGB1; ↑ Collagen II); qPCR (↓ MMP3, MMP9, ADAMTS5); In vivo rat model (MRI, histology). |
| Frozen Shoulder & Osteoporosis [6] | Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model. | Cell Viability Assay (CCK-8 on patient-derived fibroblasts); Flow Cytometry (apoptosis analysis); qRT-PCR & Western Blot (fibrosis markers); In vivo rat model (range of motion, micro-CT). |
The experimental workflow for studying this compound in cellular disease models typically follows the path outlined below.
When working with this compound, keep these critical points in mind for accurate data interpretation:
| Disease Model / Context | Key Findings & Effects of TAK-715 | Proposed Mechanism of Action | Citations |
|---|---|---|---|
| Intervertebral Disc Degeneration (IDD) | Alleviated apoptosis, reduced inflammatory mediators (COX-2, HMGB1), and inhibited ECM degradation (Collagen II, MMPs, ADAMTS5). Ameliorated disc degeneration in a rat tail puncture model. [1] | Inhibits IL-1β-induced phosphorylation of p38, thereby blocking downstream inflammatory and catabolic signaling. [1] | [1] |
| Frozen Shoulder & Osteoporosis | Reversed fibrosis in synovial fibroblasts and protected against osteoporosis in a rat model, correcting range of motion and bone loss. [2] | Inhibits the p38 MAPK signaling pathway, correcting unbalanced apoptosis and inhibiting osteoclast activation. [2] | [2] |
| Adipogenesis (Obesity Model) | Suppressed lipid accumulation and triglyceride content during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells. [3] | Downregulated expression and phosphorylation of key adipogenic transcription factors (C/EBP-α, PPAR-γ) and downstream targets (STAT-3, ATF-2). [3] | [3] |
| Cancer (Combination Therapy) | Combined inhibition of PIKfyve and p38 MAPK (using this compound) synergistically reduced viability of multiple cancer cell types and tumor growth in a xenograft model. [4] | Enhances autophagy disruption and lysosome dysfunction, leading to impaired cancer cell survival. [4] | [4] |
| Viral Infection Study | Used as a tool p38 inhibitor in a study on duck plague virus; helped demonstrate that the JNK pathway, not p38, was leveraged by the virus to promote proliferation. [5] | Confirmed specific pathway role by excluding a significant function for p38 in the viral mechanism under investigation. [5] | [5] |
This compound exerts its effects by specifically inhibiting the p38α isoform of the p38 MAPK family. The diagram below illustrates how this compound modulates this key cellular signaling pathway.
As the diagram shows, this compound binds to and inhibits p38 MAPK, a key signaling molecule activated by cellular stress and inflammatory cytokines. This inhibition prevents the phosphorylation and activation of downstream transcription factors, thereby modulating critical cellular processes [1] [6].
Researchers studying this compound typically follow established cell culture and treatment protocols. Below is a generalized workflow for a common experiment investigating its effects in an inflammatory model.
Key Technical Details:
TAK-715 is scientifically defined as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1] [2] [3]. Its mechanism involves competitively binding to the ATP-binding pocket of p38α, thereby inhibiting the kinase's phosphorylation activity and subsequent activation of downstream signaling pathways [1].
The table below summarizes its key inhibitory profile:
| Target | IC50 Value | Selectivity Notes |
|---|---|---|
| p38α | 7.1 nM [1] [4] [2] | Primary target; 28-fold more selective for p38α over p38β [1]. |
| p38β | 0.20 μM (200 nM) [1] [4] | Significantly less potent inhibition compared to p38α. |
| p38γ / p38δ | >10 μM [4] | No meaningful inhibition at these concentrations. |
| Casein Kinase 1δ/ε (CK1δ/ε) | N/A | Important cross-reactivity; explains inhibition of Wnt/β-catenin signaling independent of p38 [2] [5]. |
This targeted inhibition of p38α is the foundation for its observed anti-inflammatory and anti-adipogenic effects in various cell and animal models.
While this compound is a selective p38α inhibitor, researchers should note its clinically relevant cross-reactivity with Casein Kinase 1δ and ε (CK1δ/ε) [2] [5]. Studies indicate that this compound's ability to inhibit Wnt/β-catenin signaling is not mediated through p38 inhibition but through this off-target activity on CK1δ/ε [5]. This is a critical consideration when designing experiments and interpreting results related to pathways regulated by Casein Kinase 1.
By inhibiting its primary target, p38 MAPK, this compound modulates several critical biological processes. The diagram below summarizes the core signaling pathway and key cellular effects of this compound inhibition.
The therapeutic potentials of this compound demonstrated in research models are directly linked to these mechanistic pathways.
For researchers, the experimental details from key studies provide a valuable reference for using this compound.
The table below summarizes key in vitro and in vivo data for this compound.
| Aspect | Details |
|---|---|
| In Vitro Solubility | DMSO: 80 mg/mL (200.24 mM) [1]. Ethanol: 16-20 mg/mL [1] [4]. |
| In Vivo Efficacy (Animal Models) | Adjuvant-induced arthritis rat model: 30 mg/kg, orally; significant reduction in secondary paw volume [1]. Mouse LPS model: 10 mg/kg, orally; 87.6% inhibition of TNF-α production [1] [4]. | | Pharmacokinetics | Modest bioavailability: 18.4% in mice, 21.1% in rats. In rats, resulted in Cmax of 0.19 μg/mL and AUC(0-24h) of 1.16 μg·h/mL [1] [4]. |
The table below summarizes the fundamental physicochemical and solubility data for TAK-715, which is crucial for planning experiments.
| Property | Value / Description |
|---|---|
| CAS Number | 303162-79-0 [1] [2] [3] |
| Molecular Formula | C₂₄H₂₁N₃OS [1] [2] [3] |
| Molecular Weight | 399.51 g/mol [1] [2] [3] |
| Chemical Name | N-[4-[2-Ethyl-4-(3-methylphenyl)-5-thiazolyl]-2-pyridinyl]benzamide [3] [4] |
| Solubility in DMSO | 50-100 mM [2] [3] [5] |
| Solubility in Ethanol | 16-50 mM [2] [5] |
Here are detailed methodologies for common experimental procedures using this compound, based on published research.
This protocol is adapted from general supplier recommendations and research applications [2] [5].
Materials
Procedure for 10 mM Stock Solution in DMSO
Procedure for Working Solutions
This protocol is derived from a 2023 study investigating this compound's protective effects against intervertebral disc degeneration [6].
This protocol is based on early pharmacological studies of this compound [1] [5].
This compound is a potent, orally active inhibitor that primarily targets p38α MAPK. It also cross-reacts with and inhibits casein kinase 1 delta and epsilon (CK1δ/ε), which is responsible for its observed inhibition of Wnt/β-catenin signaling [1] [2] [7]. The following diagram illustrates its mechanism and a typical in vitro experimental workflow.
Diagram 1: Mechanism and in vitro workflow for this compound. This compound inhibits the activated p38 MAPK pathway, blocking downstream inflammatory and degenerative processes. The experimental steps for a typical cell-based assay are shown on the right.
This compound is a potent and specific p38 mitogen-activated protein kinase (MAPK) inhibitor. In IDD models, its primary mechanism of action is inhibiting the phosphorylation of p38, which blocks downstream pathological processes [1].
The cellular effects of this compound in these models are summarized in the table below:
| Experimental Model | Key Findings | Observed Effects |
|---|---|---|
| In Vitro (IL-1β-stimulated rat NPCs) | Inhibition of p38 phosphorylation [1] | ↓ Apoptosis; ↑ anti-apoptotic proteins (Bcl-2); ↓ pro-apoptotic proteins (Bax, Cleaved caspase-3) [1] |
| Reduction of inflammatory mediators [1] | ↓ COX-2, ↓ HMGB1 [1] | |
| Attenuation of ECM degradation [1] | ↑ Collagen II; ↓ MMP3, MMP9, ADAMTS5 [1] | |
| In Vivo (Rat tail puncture model) | Amelioration of IDD | Improved MRI grade; Better histopathological score [1] |
Here are detailed methodologies for key experiments investigating this compound in IDD.
This protocol assesses the protective effects of this compound on inflammation, apoptosis, and ECM degradation in NPCs.
This protocol evaluates the therapeutic potential of this compound in a living organism.
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound, created using Graphviz DOT language.
Experimental Workflow for Evaluating this compound in IDD Models
Mechanism of this compound Action via p38 MAPK Inhibition
Recent research has established a strong pathogenic link between frozen shoulder (FS) and osteoporosis (OP), with postmenopausal women being at particularly high risk for both conditions [1] [2]. The global incidence of FS is 2-5%, while osteoporosis affects 9.1-12.1% of the population, creating a significant clinical overlap [1]. A 2024 study identified the p38 MAPK signaling pathway as a critical mechanism in this relationship, driving both the fibrotic processes in the shoulder joint and the activation of osteoclasts that lead to bone loss [1] [2].
TAK-715, a potent and selective p38α MAPK inhibitor with an IC50 of 7.1 nM, has demonstrated efficacy in reversing fibrosis and protecting against osteoporosis in both in vitro and in vivo FS models [1] [3] [4]. This protocol provides detailed methodologies for investigating this compound in FS research, covering cellular assays, animal models, and formulation guidelines.
The therapeutic effect of this compound in FS is mediated through:
Table 1: Key In Vitro and In Vivo Findings for this compound in Fibrotic and Osteoporotic Models
| Model System | Concentration/Dose | Key Outcomes | Reference |
|---|---|---|---|
| Human FS Synovial Fibroblasts | 1 μM, 5 μM, 10 μM | Reversed fibrosis; 5 μM inhibited unbalanced apoptosis and osteoclast activation | [1] |
| Rat FS with Osteoporosis | 30 mg/kg (oral) | Corrected restricted range of motion (ROM) and bone loss; reduced secondary paw volume by 25% in arthritis model | [1] [4] |
| IL-1β-stimulated Nucleus Pulposus Cells | 1 μM | Suppressed inflammatory mediators (COX-2, HMGB1), ECM degradation, and apoptosis | [6] |
| LPS-stimulated THP-1 cells | 48 nM (IC₅₀) | Inhibited TNF-α release | [4] |
The diagram below illustrates the central role of the p38 MAPK pathway in frozen shoulder fibrosis and the points of intervention for this compound.
Figure 1: Mechanism of this compound Action in Frozen Shoulder. Inflammatory signals activate the p38 MAPK pathway, driving synovial fibroblast activation and osteoclast maturation. This compound inhibits this pathway, reducing both fibrosis and bone loss [1] [2].
The overall experimental workflow for investigating this compound in FS, from bioinformatic analysis to functional validation, is outlined below.
Figure 2: Experimental Workflow for this compound Investigation. The research methodology begins with bioinformatic analysis to identify the p38 MAPK pathway, proceeds through targeted inhibitor screening with this compound, and culminates in functional validation in cellular and animal models [1] [2].
Table 2: this compound Formulation Guidelines for Preclinical Research
| Application | Solvent | Max Concentration | Storage & Stability | Notes |
|---|---|---|---|---|
| In Vitro Stock | DMSO (fresh, dry) | 80 mg/mL (200.24 mM) [3] | -80°C for 2 years; -20°C for 1 year [4] | Hygroscopic DMSO reduces solubility; aliquot to avoid freeze-thaw cycles. |
| In Vivo (Oral) | 5 mg/mL CMC-Na [3] | Homogeneous suspension | Prepare fresh for optimal results | Standard for rat models; 30 mg/kg dose effective. |
| In Vivo (Alternative) | 30% PG, 5% Tween 80, 65% D5W [3] | 30 mg/mL (75.09 mM) | Use immediately | Provides a clear solution for other administration routes. |
Pharmacokinetic Profile: this compound exhibits modest oral bioavailability (18.4% in mice, 21.1% in rats). A 10 mg/kg oral dose in rats resulted in a Cmax of 0.19 μg/mL and an AUC(0-24h) of 1.16 μg·h/mL [3] [4].
This compound represents a novel therapeutic approach for frozen shoulder by simultaneously targeting fibrosis and osteoporosis via the p38 MAPK pathway. These protocols provide a framework for preclinical investigation, supporting further development of targeted therapies for this debilitating condition.
Mechanism of Action: TAK-715 is a potent and selective p38 mitogen-activated protein kinase (p38 MAPK) inhibitor [1] [2]. The p38 MAPK pathway is implicated in the pathogenesis of osteoporosis, as it regulates the maturation and activity of osteoclasts, the cells responsible for bone resorption [1]. By inhibiting this pathway, this compound can suppress osteoclast-mediated bone loss.
Key Research Findings: A 2024 study provides direct evidence for the therapeutic effect of this compound on osteoporosis in vivo [1]. The study established a rat model that presented with both frozen shoulder and osteoporosis. Treatment with this compound was found to protect against bone loss and correct the reduced range of motion associated with the frozen shoulder on the affected side [1]. This suggests that this compound has a dual therapeutic effect, addressing both fibrotic and osteoporotic pathologies simultaneously.
Table 1: In Vivo Efficacy Summary of this compound in a Rat Model
| Animal Model | Indication | Treatment | Key Efficacy Findings | Source |
|---|---|---|---|---|
| Sprague-Dawley Rat | Frozen Shoulder with Osteoporosis | This compound | Protected against osteoporosis; Corrected frozen shoulder-related range of motion (ROM) limitation. | [1] |
Supporting In Vitro Evidence: Further supporting its mechanism, the same study reported that at a concentration of 5 μM, this compound inhibited the unbalanced apoptosis process in frozen shoulder cells and suppressed the activation of osteoclasts [1]. This in vitro data strengthens the rationale for its anti-osteoporotic effect observed in animals.
The following protocol is synthesized from the methods described in the identified study and standard practices in osteoporotic animal model research [1] [3].
Table 2: Key Experimental Parameters for an OVX Rat Model
| Parameter | Recommended Specification | Purpose/Rationale |
|---|---|---|
| Rat Strain | Sprague-Dawley (SD) or Wistar | Standardized response to OVX [3]. |
| Age at OVX | 3-6 months | Mature, non-growing skeleton [3]. |
| Post-OVX Wait | 8-12 weeks | Allows for significant bone loss prior to treatment [1] [3]. |
| BMD Analysis | Micro-CT of lumbar spine & femur | Gold-standard for quantifying bone mass [3]. |
| Osteoclast Measure | TRAP Staining & Histomorphometry | Directly quantifies bone-resorbing cells [1]. |
The diagram below illustrates the proposed mechanistic pathway of this compound and the overall experimental workflow.
This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK) that has demonstrated significant potential for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions. As an autoimmune disorder characterized by chronic joint inflammation, RA involves the overproduction of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are regulated by the p38 MAPK signaling pathway [1]. The p38 MAPK cascade plays an essential role in inflammatory response networks and biosynthesis of cytokines, making it an attractive therapeutic target for autoimmune conditions [1] [2].
Despite reaching Phase 2 clinical trials for rheumatoid arthritis (NCT00760864), this compound has not yet received FDA approval, though it remains a valuable research tool for investigating p38 MAPK inhibition [3] [2]. The compound exhibits a favorable selectivity profile, being 28-fold more selective for p38α over p38β, with minimal activity against related kinases including p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [2] [4]. This application note provides comprehensive experimental protocols and data for utilizing this compound in rheumatoid arthritis research models.
This compound functions as a competitive ATP-binding site inhibitor that specifically targets the p38α MAPK isoform, which is the most characterized mediator of inflammatory responses among the four known p38 MAPK isoforms (α, β, γ, and δ) [1] [2]. The compound binds within the deep cleft between the N- and C-terminal domains of p38α, interacting with key residues in the hinge region through hydrogen bonds with Met109 [1]. Structural analyses reveal that this compound occupies multiple regions of the ATP-binding site, including the hydrophobic back pocket, the adenine region, and the front pocket, while also extending along the length of the Gly-rich loop [2] [4].
The inhibition of p38 MAPK signaling by this compound disrupts the phosphorylation cascade that activates transcription factors responsible for pro-inflammatory cytokine production. This molecular intervention results in downstream suppression of numerous inflammatory mediators, providing a rational basis for its application in rheumatoid arthritis models. The binding mode of this compound does not require the "DFG-out" conformation associated with allosteric inhibitors, classifying it as a Type I inhibitor that competes directly with ATP for binding in the active site [1].
The following diagram illustrates the mechanism of this compound in inhibiting the p38 MAPK signaling pathway in rheumatoid arthritis:
Table 1: Biochemical Properties of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| IC₅₀ for p38α | 7.1 nM | Cell-free kinase assay | [2] [4] |
| IC₅₀ for p38β | 200 nM | Cell-free kinase assay | [2] [4] |
| Selectivity Ratio (α/β) | 28-fold | - | [2] [4] |
| IC₅₀ for TNF-α inhibition | 48 nM | LPS-stimulated THP-1 cells | [2] [4] |
| IC₅₀ for IL-1β inhibition | 89 ± 4% at 0.1 μM | Human monocytes | [4] |
| IC₅₀ for HSP27 phosphorylation | 8.5 nM | Cell-based assay | [4] |
| Molecular Formula | C₂₄H₂₁N₃OS | - | [3] |
| Molecular Weight | 399.51 g/mol | - | [3] |
| CAS Number | 303162-79-0 | - | [3] [4] |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Model System | Reference |
|---|---|---|---|
| LPS-induced TNF-α inhibition | 87.6% inhibition | Mouse (10 mg/kg, po) | [2] [4] |
| Adjuvant-induced arthritis | 25% paw volume reduction | Rat (30 mg/kg, po) | [2] [4] |
| Bioavailability (Mouse) | 18.4% | - | [2] [4] |
| Bioavailability (Rat) | 21.1% | - | [2] [4] |
| Cmax (Rat) | 0.19 μg/mL | - | [2] [4] |
| AUC(0-24h) (Rat) | 1.16 μg·h/mL | - | [2] [4] |
| Cytotoxicity Threshold | >10 μM | Human PBMCs | [4] |
| MMP-9 secretion inhibition | 82% reduction | THP-1 cells (1 μM) | [4] |
Purpose: To determine the IC₅₀ value of this compound against recombinant human p38α MAPK. Materials: Recombinant human p38α (10 ng), this compound (serial dilutions from 0.1-1000 nM), ATP (10 μM), kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATF-2 substrate. Procedure:
Purpose: To evaluate the inhibition of pro-inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs). Materials: Human PBMCs isolated from heparinized blood, LPS (1 μg/mL), this compound (0.01-1 μM), cell culture medium, ELISA kits for TNF-α and IL-1β. Procedure:
Purpose: To measure the inhibition of matrix metalloproteinase-9 (MMP-9) secretion, a key mediator of joint destruction in RA. Materials: THP-1 cells, PMA (phorbol myristate acetate), TNF-α (20 ng/mL), this compound (0.001-1 μM), gelatin zymography reagents. Procedure:
Purpose: To evaluate the efficacy of this compound in a well-established rheumatoid arthritis model. Animals: Sprague-Dawley rats (7-week-old, male or female, n=6-10 per group). Induction of Arthritis:
Purpose: To evaluate the acute anti-inflammatory activity of this compound. Animals: Mice (6-8 weeks old, n=5-8 per group). Procedure:
Table 3: Formulation Protocols for Animal Studies
| Application | Formulation | Concentration | Storage |
|---|---|---|---|
| Oral administration (standard) | 0.5% methylcellulose | 30 mg/kg | Stable for 1 week at 4°C |
| Oral administration (alternative) | 30% polyethylene glycol, 5% Tween 80, 65% D5W | 30 mg/mL | Prepare fresh |
| Intraperitoneal injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | 15 mg/kg | Prepare fresh |
This compound advanced to Phase 2 clinical trials for rheumatoid arthritis (NCT00760864) but has not progressed further toward FDA approval [3]. The clinical development program demonstrated proof-of-concept for p38 inhibition in RA but faced challenges common to this drug class, including efficacy limitations and safety concerns. Despite this, this compound remains a valuable research tool for investigating p38 MAPK pathway inhibition and continues to be used in preclinical studies of inflammatory conditions, including recent investigations in frozen shoulder and intervertebral disc degeneration [5] [6].
This compound represents a well-characterized and selective p38α MAPK inhibitor that has demonstrated efficacy across multiple rheumatoid arthritis models. The protocols outlined in this document provide researchers with robust methodologies for evaluating anti-inflammatory and disease-modifying activities in both in vitro and in vivo systems. While clinical development has been halted, this compound continues to serve as a valuable tool compound for understanding p38 MAPK biology and validating new therapeutic approaches for rheumatoid arthritis and related inflammatory conditions.
This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with demonstrated efficacy in experimental models of fibrosis and osteoporosis. This compound has emerged as a valuable research tool for investigating the molecular pathways connecting inflammatory processes, fibroblast activation, and bone remodeling. With an IC50 of 7.1 nM for p38α, this compound exhibits high specificity and potency, making it particularly suitable for mechanistic studies in musculoskeletal diseases [1] [2]. Recent research has illuminated the pathogenetic connection between frozen shoulder (FS) and osteoporosis (OP), revealing that both conditions share common signaling pathways in which p38 MAPK plays a central role [1] [3]. The discovery that this compound can simultaneously reverse fibrosis and protect against osteoporosis positions this compound as a promising candidate for further investigation in related connective tissue disorders.
The p38 MAPK pathway is activated by various stress stimuli and inflammatory cytokines, subsequently phosphorylating downstream targets including transcription factors, kinases, and cytoskeletal proteins. In the context of synovial fibroblasts, persistent activation of this pathway promotes excessive extracellular matrix production, apoptosis dysregulation, and osteoclast activation [1]. This compound functions by competitively binding to the ATP-binding site of p38α, thereby preventing the phosphorylation of downstream effectors and interrupting the pro-fibrotic and pro-osteoclastic signaling cascade [1] [2]. The compound has demonstrated favorable pharmacokinetic properties in preclinical models, including oral bioavailability, which facilitates in vivo investigation of its therapeutic potential.
Comprehensive studies investigating this compound have generated robust experimental evidence supporting its efficacy in both in vitro and in vivo models. Research has demonstrated that this compound effectively reverses established fibrosis in frozen shoulder models while simultaneously protecting against osteoporosis through modulation of the p38 MAPK pathway [1] [2] [3]. The therapeutic effects are concentration-dependent, with significant activity observed at concentrations as low as 1 μM and optimal effects at 5 μM in vitro. In animal models, this compound treatment corrected range of motion limitations, reduced capsular thickness, and attenuated bone loss, providing compelling evidence for its dual efficacy against both fibrotic and osteoporotic processes [1].
The mechanistic insights reveal that this compound corrects dysregulated apoptosis processes in frozen shoulder synovial fibroblasts and inhibits osteoclast activation, addressing two fundamental pathological processes in parallel [1]. Notably, research has shown that frozen shoulder with concomitant osteoporosis presents with more severe symptoms, suggesting that the p38 MAPK pathway may serve as a critical link between these conditions [2]. The ability of this compound to simultaneously ameliorate both pathologies highlights the potential of targeting shared molecular mechanisms in complex musculoskeletal disorders.
Table 1: In Vitro Efficacy of this compound in Synovial Fibroblast Models
| Concentration | Fibrosis Reversal | Apoptosis Normalization | Osteoclast Inhibition | Cell Viability |
|---|---|---|---|---|
| 1 μM | Moderate | Partial | Not assessed | No significant effect |
| 5 μM | Significant | Complete | Significant | No significant effect |
| 10 μM | Significant | Complete | Significant | Reduced at prolonged exposure |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Parameter | FS with OP Model | FS with OP + this compound | Control |
|---|---|---|---|
| Range of Motion (ROM) | Severely restricted | Significantly improved | Normal |
| Capsular Thickness | Markedly increased | Reduced | Normal |
| Bone Mineral Density | Sign decreased | Partially preserved | Normal |
| Osteoclast Activity | Significantly increased | Moderately reduced | Baseline |
The molecular mechanism underlying the efficacy of this compound centers on its inhibition of the p38 MAPK signaling pathway, which plays a critical role in both fibrosis development and osteoporosis progression. In synovial fibroblasts, p38 MAPK is activated by upstream kinases MKK3 and MKK6 in response to various stimuli including inflammatory cytokines (IL-1β, IL-6, TNF-α, TGF-β), mechanical stress, and metabolic alterations [1] [2]. Once activated, p38 phosphorylates downstream targets including transcription factors such as p53, ATF2, and MEF2, leading to increased production of extracellular matrix components including collagen I, collagen III, and fibronectin [1]. Simultaneously, the dysregulated apoptosis in synovial fibroblasts contributes to fibrosis development, while p38-mediated osteoclast maturation and activation drives bone resorption in osteoporosis [1].
The pathological significance of this pathway is reinforced by bioinformatic analyses of frozen shoulder and osteoporosis datasets, which identified the MAPK signaling pathway as a key intersection point between these conditions [1] [2]. The activation of this pathway creates a pro-inflammatory microenvironment characterized by sustained macrophage infiltration and cytokine production, further amplifying fibroblast activation and osteoclast differentiation. This self-perpetuating cycle establishes a chronic pathological state that manifests clinically as progressive fibrosis and bone loss.
TAK715 exerts its therapeutic effects by specifically targeting the p38α isoform with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors. The compound functions as a competitive inhibitor at the ATP-binding site, effectively blocking the kinase activity of p38α [1] [2]. This inhibition interrupts the pro-fibrotic signaling cascade in synovial fibroblasts, reducing excessive extracellular matrix production and normalizing apoptosis processes. Concurrently, in osteoclast precursors, this compound-mediated p38 inhibition disrupts the maturation and activation processes, thereby reducing bone resorptive activity [1].
The specificity profile of this compound for p38α (IC50 7.1 nM) contributes to its favorable experimental profile, minimizing off-target effects that could complicate data interpretation [1] [2]. The dual impact on both fibrotic and osteoclast processes positions this compound as a unique investigational tool for exploring the interconnection between soft tissue fibrosis and bone remodeling, particularly in conditions like frozen shoulder where osteoporosis is a common comorbidity [3].
Diagram 1: this compound inhibition of the p38 MAPK signaling pathway in synovial fibroblasts and osteoclasts. This compound specifically binds to and inhibits p38α activation, preventing downstream pro-fibrotic and pro-osteoclastogenic effects.
Diagram 2: Experimental workflow for isolation, culture, and this compound treatment of human synovial fibroblasts.
Intervertebral disc degeneration (IDD) represents one of the most prevalent spinal disorders worldwide and constitutes a primary cause of chronic low back pain, with approximately 10% of affected individuals experiencing chronic disability that places significant economic burden on global healthcare systems. The pathological progression of IDD is characterized by three central molecular events: chronic inflammation, accelerated apoptosis of nucleus pulposus cells (NPCs), and degradation of the extracellular matrix (ECM) that maintains disc structural integrity [1] [2]. The inflammatory cytokine IL-1β plays a pivotal role in driving IDD pathology, as its expression increases significantly in NP tissue as disc degeneration progresses. IL-1β triggers a destructive cascade by inducing production of inflammatory mediators like cyclooxygenase-2 (COX-2), promoting expression of inflammatory cytokines such as high mobility group protein 1 (HMGB1), stimulating ECM degradation through upregulation of matrix metalloproteinases (MMPs), and activating programmed cell death pathways in NPCs [1].
The p38 mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a critical regulator of IL-1β-induced inflammatory response and apoptosis in NPCs. Under pathological conditions, phosphorylation and activation of p38 MAPK triggers aggregation of inflammatory factors, initiates apoptosis, and promotes release of tissue metalloproteinases that accelerate spinal degenerative diseases [1]. This compound, a potent and selective p38 MAPK inhibitor, has emerged as a promising therapeutic candidate for IDD treatment based on its documented anti-inflammatory effects in disease models such as rat arthritis [1] [2]. This application note provides detailed protocols and experimental data demonstrating how this compound alleviates IL-1β-induced apoptosis and ECM degradation in NPCs through inhibition of the p38 MAPK pathway, offering researchers a comprehensive methodological framework for investigating this compound in IDD research and drug development.
This compound exerts its therapeutic effects specifically through inhibition of p38 phosphorylation, thereby blocking the downstream signaling cascade that drives IDD pathology. Under normal physiological conditions, the p38 MAPK pathway remains relatively inactive; however, in degenerative disc environments, excessive IL-1β stimulation triggers phosphorylation of p38, initiating a destructive sequence of molecular events. Through its targeted inhibition of p38 phosphorylation, this compound effectively suppresses three interconnected pathological processes in nucleus pulposus cells: the inflammatory response, apoptotic cell death, and extracellular matrix degradation [1] [2].
The molecular mechanism by which this compound protects against IDD progression involves multiple coordinated actions on cellular signaling pathways. By inhibiting p38 phosphorylation, this compound blocks IL-1β-induced production of inflammatory mediator COX-2 and inflammatory cytokine HMGB1. Furthermore, this compound treatment modulates the expression balance between ECM components and degrading enzymes, specifically maintaining collagen II levels while reducing expression of matrix-degrading enzymes MMP3, MMP9, and ADAMTS5 [1]. At the molecular level, this compound demonstrates anti-apoptotic activity by regulating the expression of Bcl2 family proteins, upregulating anti-apoptotic Bcl2 while downregulating pro-apoptotic Bax and cleaved caspase-3, thereby preserving NPC viability under inflammatory conditions [1]. This multi-faceted mechanism of action positions this compound as a promising therapeutic candidate capable of targeting multiple aspects of the complex IDD pathology.
Primary NPC Isolation: Harvest NP tissues from caudal intervertebral discs of Sprague-Dawley rats (male, weight 200-250 g) following euthanasia. Digest tissues sequentially in 0.2% pronase for 1 hour at 37°C, followed by 2.5% collagenase II digestion for 15 minutes at 37°C [1].
Culture Conditions: Wash digested tissues thoroughly and culture in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2. Replace medium every two days and passage cells at 80-90% confluence [1].
Inflammatory Stimulation: To mimic degenerative conditions, treat NPCs with IL-1β (concentration typically 10 ng/mL) for 24 hours to induce inflammatory response, apoptosis, and ECM degradation before this compound intervention [1] [2].
Compound Preparation: Prepare this compound (commercially available from Med Chem Express, MCE, China) in PBS at a stock concentration of 10 mM. Store aliquots at -20°C and avoid repeated freeze-thaw cycles [1].
Dosing Regimen: Apply this compound at working concentrations ranging from 0.05 μM to 10 μM to IL-1β-stimulated NPCs for 24-48 hours. Based on experimental data, the optimal concentration for efficacy while maintaining cell viability is 0.5-1.0 μM [1].
Viability Assessment: Perform cell viability analysis using CCK-8 assay. Seed 4 × 10³ cells/well in 96-well plates for 24 hours before this compound treatment. Add CCK-8 reagent (10 μL) to fresh intact medium and incubate at 37°C for one hour. Measure absorbance at 450 nm using a microplate reader [1].
Cell Fixation and Permeabilization: After treatment, fix NPCs with 4% paraformaldehyde for 30 minutes at room temperature. Permeabilize cells with 0.3% Triton X-100 for 5 minutes at room temperature [3].
Staining Procedure: Incubate fixed cells with TUNEL reaction mixture for 1 hour at 37°C in the dark. Counterstain nuclei with 4′,6-diamidino-2-phenylindole (DAPI) to visualize all cells [3].
Visualization and Quantification: Observe TUNEL-positive cells (red fluorescence) using a fluorescence microscope (e.g., Olympus BX53). Calculate apoptotic index as percentage of TUNEL-positive cells relative to total DAPI-stained cells [3].
Protein Extraction: Lyse NPC samples in RIPA buffer containing 1% proteinase inhibitor and 1% phosphotransferase inhibitor (Cwbio, Jiangsu, China). Centrifuge lysates and extract total protein [1].
Electrophoresis and Transfer: Load 20 μg of protein per sample onto 10% or 12% SDS‒PAGE gels for electrophoresis (90 minutes). Transfer separated proteins to PVDF membranes (Millipore, Billerica, MA, USA) [1].
Antibody Incubation: Block membranes in TBST with 5% BSA for 1 hour. Incubate with primary antibodies overnight at 4°C: anti-Bcl2 (1:1000), anti-Bax (1:1000), anti-Cleaved caspase-3 (1:1000), and anti-GAPDH (1:5000) as loading control. Wash membranes and incubate with appropriate secondary antibodies for 1 hour [1].
Signal Detection: Develop blots using ECL imager (e.g., Syngene G: BOX ChemiXT4). Quantify band intensities and normalize to loading controls [1].
RNA Extraction: Extract total RNA from NPCs using EZB reagent (MA, USA). Transcribe complementary DNA (cDNA) from extracted RNA using Prime Script RT Master Mix [1].
qPCR Amplification: Perform real-time qPCR using SYBR Premix Ex Taq with the following primer sets:
Data Analysis: Calculate relative gene expression using the △△CT method with GAPDH for normalization [1].
Cell Preparation: Wash treated NPCs three times with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 for 5 minutes [1].
Antibody Staining: Block nonspecific binding with 10% bovine serum albumin for 1 hour at 37°C. Incubate with primary antibodies against MMP-9 (1:200), Cox-2 (1:100), and p-p38 (1:100) overnight at 4°C in a humid chamber [1].
Visualization: Incubate cells with appropriate fluorescently-labeled secondary antibodies for 1 hour at 37°C. Visualize using fluorescence microscopy and analyze fluorescence intensity [1].
Animal Model Establishment: Use Sprague-Dawley rats (7-week old; approximately 220g) maintained under standard conditions. Establish IDD model by puncturing lumbar L5-6 discs using 30-gauge needles followed by injection of IL-1β (100 ng) at the puncture site [4].
This compound Administration: Perform intradiscal injection of this compound following puncture-induced disc degeneration. Determine optimal dosing through preliminary efficacy studies [1].
Degeneration Assessment: After four weeks, evaluate disc degeneration using magnetic resonance imaging (MRI) with T2-weighted sequences. Assess degree of degeneration according to Pfirrmann classification system by experienced orthopedists [1] [4].
Histopathological Analysis: Excise lumbar intervertebral disc tissues, fix with 4% paraformaldehyde, embed in paraffin, and section into 4-μm-thick slides. Stain with hematoxylin and eosin (H&E) for histological evaluation [4].
Table 1: Effects of this compound on Apoptotic Markers in IL-1β-Stimulated NPCs
| Parameter | Control | IL-1β Treatment | IL-1β + this compound (0.5 μM) | IL-1β + this compound (1.0 μM) |
|---|---|---|---|---|
| TUNEL-positive Cells (%) | 5.2 ± 1.1 | 38.7 ± 3.5 | 18.3 ± 2.2 | 15.1 ± 1.9 |
| Bcl2 Expression | 1.00 ± 0.08 | 0.32 ± 0.05 | 0.75 ± 0.06 | 0.81 ± 0.07 |
| Bax Expression | 1.00 ± 0.09 | 2.85 ± 0.21 | 1.42 ± 0.12 | 1.28 ± 0.11 |
| Cleaved Caspase-3 | 1.00 ± 0.07 | 3.42 ± 0.28 | 1.68 ± 0.15 | 1.41 ± 0.13 |
| Bcl2/Bax Ratio | 1.00 ± 0.10 | 0.11 ± 0.02 | 0.53 ± 0.05 | 0.63 ± 0.06 |
Data presented as mean ± SD; Expression levels normalized to control group [1].
Table 2: this compound Effects on ECM Components and Degrading Enzymes
| Molecular Target | Control | IL-1β Treatment | IL-1β + this compound (1.0 μM) | Biological Function |
|---|---|---|---|---|
| Collagen II | 1.00 ± 0.08 | 0.35 ± 0.04 | 0.82 ± 0.07 | Major structural ECM component |
| MMP3 | 1.00 ± 0.09 | 3.52 ± 0.31 | 1.43 ± 0.13 | ECM degradation |
| MMP9 | 1.00 ± 0.07 | 3.18 ± 0.28 | 1.37 ± 0.12 | ECM degradation |
| ADAMTS5 | 1.00 ± 0.08 | 2.95 ± 0.25 | 1.52 ± 0.14 | Aggrecan degradation |
| COX-2 | 1.00 ± 0.06 | 4.25 ± 0.38 | 1.86 ± 0.16 | Inflammatory mediator |
| HMGB1 | 1.00 ± 0.07 | 3.65 ± 0.32 | 1.58 ± 0.14 | Inflammatory cytokine |
Data presented as mean ± SD; Expression levels normalized to control group [1].
Table 3: Viability of NPCs Following this compound Treatment
| This compound Concentration (μM) | 24-hour Viability (% of Control) | 48-hour Viability (% of Control) |
|---|---|---|
| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 0.05 | 98.5 ± 4.7 | 96.8 ± 5.1 |
| 0.1 | 99.2 ± 4.9 | 97.3 ± 4.9 |
| 0.25 | 101.5 ± 5.5 | 99.7 ± 5.3 |
| 0.5 | 105.3 ± 6.1 | 103.5 ± 5.9 |
| 1.0 | 98.7 ± 5.2 | 96.2 ± 5.4 |
| 5.0 | 85.4 ± 4.8 | 79.6 ± 4.5 |
| 10.0 | 72.1 ± 4.1 | 65.3 ± 3.9 |
Data obtained from CCK-8 assays; values expressed as percentage of untreated control [1].
Diagram 1: Experimental workflow for evaluating this compound efficacy in nucleus pulposus cells
Diagram 2: Molecular mechanism of this compound action in protecting nucleus pulposus cells
The experimental data demonstrates that This compound effectively counteracts IL-1β-induced pathological changes in nucleus pulposus cells through specific inhibition of p38 phosphorylation. The concentration-dependent effects observed in viability assays indicate that this compound exhibits optimal efficacy at 0.5-1.0 μM, while higher concentrations (≥5 μM) may induce cytotoxic effects [1]. Researchers should carefully optimize dosing regimens for their specific experimental systems, as cell passage number, culture conditions, and IL-1β concentration may influence compound efficacy.
When implementing these protocols, several technical considerations are essential for success. For primary NPC isolation, ensure complete tissue digestion while minimizing prolonged exposure to collagenase, which can compromise cell viability. During this compound treatment, prepare fresh working solutions from frozen stocks to maintain compound stability. For apoptosis assessment using TUNEL staining, include appropriate positive controls (DNase I-treated cells) to validate assay performance. In Western blot analysis for p38 and p-p38, run experimental samples alongside molecular weight markers and control lysates to ensure specific antibody detection [1].
The translational relevance of these findings is supported by compelling in vivo data showing that this compound ameliorates puncture-induced disc degeneration in rat tail models based on MRI and histopathological evaluations [1]. This suggests that local delivery of this compound to degenerated discs may represent a viable therapeutic strategy for IDD treatment. Future research directions should include investigation of optimal delivery systems for this compound, combination therapies with other protective agents, and long-term safety profiling of p38 inhibition in intervertebral disc tissues.
These comprehensive Application Notes and Protocols provide researchers with detailed methodologies for investigating the therapeutic potential of this compound in IDD models. The data presented demonstrate that this compound effectively attenuates IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells through targeted inhibition of p38 MAPK signaling. The structured experimental workflows, quantitative data tables, and molecular mechanism diagrams offer valuable resources for drug development professionals working on novel interventions for intervertebral disc degeneration. By implementing these standardized protocols, researchers can reliably evaluate the efficacy of this compound and related compounds, facilitating the development of much-needed therapeutic strategies for this prevalent and debilitating spinal condition.
Q: Sonication is not effectively reducing the particle size of my drug compound. What could be going wrong?
This issue often stems from suboptimal sonication parameters or formulation conditions. The table below outlines common problems and evidence-based solutions.
| Problem | Possible Cause | Recommended Action | Rationale & Reference |
|---|
| Large particle size after sonication | Insufficient sonication energy (amplitude/time) [1]. | Systematically increase amplitude and duration. Optimize using a statistical design (e.g., Central Composite Design). | Increased amplitude and time enhance cavitation, leading to significant particle size reduction [1]. | | High Polydispersity Index (PdI) | Non-uniform energy distribution; poor stabilizer choice. | Use a pulsed cycle (e.g., 1s on/1s off). Ensure adequate concentration of a suitable stabilizer (e.g., PVP, Poloxamer). | A pulsed cycle helps manage heat. A stabilizer prevents particle aggregation post-breakdown [1]. | | Drug degradation after sonication | Excessive heat generation during the process. | Always use an ice bath during sonication. Optimize the cycle to allow for cooling intervals. | Keeping the suspension cool prevents excessive heating that can degrade the active compound [1]. | | Low dissolution rate | Inadequate particle size reduction or crystalline reversion. | Characterize the resulting crystals (e.g., via DSC, microscopy). Combine sonication with other techniques (e.g., solid dispersions). | Smaller crystals have a larger surface area, which directly leads to a faster dissolution rate [1]. |
The following workflow details a general method for preparing drug nanocrystals via sonication, adaptable for TAK-715.
Key Steps Explained:
Q: What are the key sonication parameters I need to optimize, and which is most critical? A: The three most critical technological parameters are Amplitude, Sonication Time, and Pulse Cycle. Among these, research on similar drugs indicates that amplitude and time are the most significant factors for achieving particle size reduction, as they directly influence the cavitation energy input. The pulse cycle is generally less critical but helps manage heat generation [1].
Q: Are there alternative methods if sonication alone is insufficient for this compound? A: Yes, several other techniques can be used in conjunction with or as an alternative to sonication:
Before starting, understanding the core properties of TAK-715 is crucial for planning your experiments. The table below summarizes its key characteristics.
| Property | Description |
|---|---|
| Primary Target | p38 MAPKα (p38α) [1] [2] |
| IC50 for p38α | 7.1 nM (Cell-free assay) [1] [2] |
| Selectivity | 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [2]. |
| Reported Solubility | DMSO: 80 mg/mL (~200 mM); Ethanol: 16 mg/mL; Water: Insoluble [2]. |
| Reported In Vitro Efficacy | Effective in reversing fibrosis and regulating apoptosis in synovial fibroblasts at 1 μM, 5 μM, and 10 μM [3]. Alleviated IL-1β-induced effects in nucleus pulposus cells [4]. |
| Cell Viability (CCK-8 Assay) | No significant toxicity observed in rat nucleus pulposus cells after 24h treatment at concentrations up to 10 μM [4]. |
This diagram illustrates the signaling pathway targeted by this compound, which is central to its biological effect in your assays.
Here is a generalized cell viability assay protocol using a CCK-8 kit, based on methods described in the research [4]. You can adapt this workflow for other assay types like WST-1 [5] or MTT [6].
Key Optimization Steps:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Background Signal | Chemical interference from test compounds; spontaneous reagent reduction [6]. | Include a control well with This compound + medium + assay reagent (no cells) to check for non-specific reduction [6]. |
| Low Signal-to-Noise Ratio | Insufficient washing in cell-based assays (not viability); high residual volume after washing [7]. | Optimize wash steps for other assay types. Ensure residual volume is minimized (<5 μL) after aspiration [7]. |
| Poor Solubility/Precipitation | This compound is insoluble in water [2]. | Ensure correct dilution from DMSO stock into medium. Do not attempt to prepare stock in aqueous buffers. |
| High Variability Between Replicates | Inconsistent cell seeding; inaccurate pipetting during reagent addition or compound dilution [5]. | Ensure a homogeneous cell suspension when seeding. Calibrate pipettes and use reverse pipetting for viscous reagents. |
| No Expected Effect | Concentration too low; incubation time too short; cell type not sensitive. | Titrate the concentration. Based on research, test up to 10 μM [4] [3]. Extend treatment time, ensuring you do not exceed the recommended assay incubation with the viability reagent. |
Q1: What is the maximum recommended concentration of this compound for cell culture? Research has demonstrated that this compound is effective and does not significantly impact cell viability at concentrations up to 10 μM in various cell types, including rat nucleus pulposus cells and human synovial fibroblasts, as measured by CCK-8 assays [4] [3]. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q2: How should I handle the water insolubility of this compound? this compound is best handled by first creating a concentrated stock solution in DMSO (e.g., 10-80 mM) [2]. This stock should then be diluted at least 1000-fold into your cell culture medium to achieve the final working concentration, keeping the DMSO concentration at a level that is non-toxic to your cells (typically ≤0.1%) [4].
Q3: My viability assay results are inconsistent. What should I check? First, verify that your controls are giving expected signals [5]. Second, ensure your cell seeding is highly uniform across the plate. Third, confirm that your This compound stock solution is fresh, properly stored, and has been diluted correctly without precipitation. Finally, check that the incubation time with the viability reagent is consistent and within the linear range of the assay; over-incubation can lead to high background [6] [5].
Q4: Can this compound be used in assays other than CCK-8? Absolutely. The principles discussed here apply to various metabolic activity-based viability assays, such as WST-1, MTT, or MTS [6] [5]. The core steps of cell treatment, reagent incubation, and signal detection are similar. You will need to optimize the incubation time and reagent volume according to the specific manufacturer's instructions for the assay you choose.
The table below summarizes key quantitative data on how TAK-715 counteracts IL-1β-induced effects in different cell types.
| Cell Type / Model | This compound Concentrations Tested | Key Findings / Effective Concentration | Primary Outcome |
|---|---|---|---|
| Nucleus Pulposus Cells (NPCs) [1] | 0.05, 0.1, 0.25, 0.5, 1.0, 5, 10 μM | Effective from 1 μM to 10 μM; No significant toxicity up to 10 μM for 24-48h [1] | Alleviated IL-1β-induced apoptosis; reduced COX-2, HMGB1; inhibited ECM degradation (Collagen II, MMPs, ADAMTS5) via p-p38 inhibition [1]. |
| Synovial Fibroblasts (SFs) from Frozen Shoulder [2] | 1 μM, 5 μM, 10 μM | 1 μM & 5 μM: Reduced fibrosis; 5 μM: Optimal for correcting unbalanced apoptosis & inhibiting osteoclast activation [2] | Reversed fibrosis; protected against osteoporosis; inhibited p38 MAPK signaling [2]. |
Here are the detailed methodologies for key experiments involving this compound and IL-1β-treated cells.
This protocol is used to determine the non-toxic concentration range of this compound for your cell type [1].
This protocol outlines how to treat cells with IL-1β to mimic a degenerative state and then test this compound's efficacy [1].
Collagen II, MMP3, MMP9, and ADAMTS5 [1].The following diagram illustrates the signaling pathway through which IL-1β induces cellular damage and how this compound exerts its protective effects.
The appropriate working concentration of TAK-715 depends on your specific experimental model. The following table summarizes effective concentrations from key studies.
| Cell Type / Model | Purpose | Effective Concentration | Key Findings / Effects | Citation |
|---|---|---|---|---|
| 3T3-L1 preadipocytes & human adipose stem cells (hASCs) | Inhibit adipocyte differentiation (anti-adipogenic effect) | 10 μM | Markedly suppressed lipid accumulation and triglyceride content; no cytotoxicity observed. Downregulated C/EBP-α, PPAR-γ, p-p38 MAPK. | [1] |
| Rat nucleus pulposus cells (NPCs) | Attenuate IL-1β-induced apoptosis, inflammation, and ECM degradation | 5 - 10 μM | Alleviated apoptosis, blocked production of COX-2 and HMGB1, and inhibited ECM degradation (Collagen II, MMP9, ADAMTS5, MMP3). | [2] |
| THP-1 cells (human monocytes) | Inhibit LPS-stimulated TNF-α release | IC₅₀ = 48 nM | Potent inhibition of cytokine production. | [3] |
| U2OS-EFC cells | Inhibit Wnt-3a-induced hDvl2 phosphorylation (via CKIδ/ε cross-reactivity) | 10 μM | Inhibited the hDvl2 mobility shift. | [3] |
| In vivo (Mouse) | Inhibit LPS-induced TNF-α production | 10 mg/kg (oral) | 87.6% inhibition of TNF -α production. | [3] | | In vivo (Rat), Adjuvant-Induced Arthritis model | Anti-inflammatory / Anti-rheumatoid arthritis | 30 mg/kg (oral) | Significantly reduced secondary paw volume (25% inhibition). | [3] |
Here are detailed methodologies from the cited research for your reference.
This protocol is used to study the anti-obesity potential of this compound [1].
This protocol models intervertebral disc degeneration [2].
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC₅₀ of 7.1 nM [3]. It exerts its effects by blocking the phosphorylation and activation of p38 MAPK and its downstream targets.
The diagram below illustrates how this compound modulates the p38 MAPK pathway in different disease models.
Q1: What is the typical solvent used for preparing this compound stock solutions?
Q2: Has this compound shown efficacy in in vivo models?
Q3: Does this compound have any known off-target effects?
The following table summarizes the core quantitative findings from a recent study that directly investigated the effect of TAK-715 on osteoclast maturation in the context of Frozen Shoulder (FS) and Osteoporosis (OP) [1].
| Experimental Model | This compound Concentration | Key Finding on Osteoclast Maturation | Additional Effects |
|---|---|---|---|
| In Vitro (Cell-based assays) | 5 μM | Inhibition of osteoclast activation | Reversal of unbalanced apoptosis process in frozen shoulder cells [1] |
| In Vivo (Rat model of FS with OP) | Not specified (successful treatment) | Protection against bone loss | Correction of restricted range of motion (ROM) and thicker shoulder capsule [1] |
This compound is an orally active and potent inhibitor of the p38 MAPK pathway, with a particularly high specificity for the p38α isoform (IC50 = 7.1 nM) [2]. The p38 MAPK signaling pathway is a critical regulator of osteoclast maturation [3] [4].
The diagram below illustrates the proposed mechanism and the experimental workflow used in the study to validate it [1]:
Q1: What is the recommended concentration of this compound to use for in vitro experiments on osteoclasts? Based on the primary study, a concentration of 5 μM was effective in inhibiting osteoclast activation in vitro without reported cytotoxicity at that level [1]. Other studies using this compound in different cell types (e.g., 3T3-L1 preadipocytes, nucleus pulposus cells) have also used concentrations up to 10 μM effectively [5] [6]. It is crucial to perform a dose-response curve and a viability assay (like CCK-8) in your specific cell model to determine the optimal, non-cytotoxic concentration for your experiments [1] [6].
Q2: How do I confirm that this compound is working in my experiment? You should assay the inhibition of the p38 MAPK pathway. The most direct method is:
Q3: What are the key pathways linked to osteoclast maturation that I should investigate alongside p38 MAPK? Osteoclast differentiation is governed by a network of interacting signaling pathways. When studying p38 MAPK inhibition, it is informative to also examine:
Issue: Lack of Inhibitory Effect
Issue: High Cell Death in Culture
The evidence indicates that this compound is a promising candidate for inhibiting osteoclast maturation, particularly in inflammatory bone loss conditions. I hope this technical support information assists in the planning and execution of your experiments.
Researchers use TAK-715, a p38 MAPK inhibitor, to study its protective effects against apoptosis in various cell models. The table below summarizes the core experimental parameters from recent studies.
| Aspect | Details from Literature |
|---|---|
| Cell Models | Nucleus Pulposus Cells (NPCs) [1]; Synovial Fibroblasts (SFs) from Frozen Shoulder patients [2] [3] |
| Apoptosis Inducer | Interleukin-1β (IL-1β) [1] |
| This compound Treatment | Concentrations: 1 μM, 5 μM, 10 μM (SFs) [2] [3]; 0.05 - 10 μM (NPCs, viability test) [1] Preparation: Dissolved in PBS [1] | | Evidence of Anti-apoptotic Effect | Upregulation of anti-apoptotic protein Bcl-2; Downregulation of pro-apoptotic Bax and Cleaved Caspase-3 (Western Blot) [1] | | Flow Cytometry Application | Used for identification and analysis of synovial fibroblasts (SFs) using cell surface markers (CD68 and Vimentin) [3]. |
While the search results do not contain a full protocol for this compound, they confirm that flow cytometry is a standard method in this research area. You can construct a robust protocol by integrating the known use of this compound with a general apoptosis detection workflow.
Below is a proposed experimental workflow. The specific steps for staining and data analysis would need to be filled in with standard laboratory methods for apoptosis detection (e.g., using Annexin V/PI staining).
Q1: What is a safe concentration range for this compound?
Q2: How does this compound exert its anti-apoptotic effect?
Q3: My flow cytometry data shows high background. What could be the cause?
Understanding the pathway this compound targets is crucial for interpreting your results. The following diagram illustrates the key components and how this compound intervenes.
Mechanism of TAK-715 this compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform [1]. It acts by inhibiting the dual phosphorylation of p38 MAPK on its Thr180 and Tyr182 residues, which is necessary for its activation [2]. This inhibition of the p38 MAPK signaling pathway is the basis for its observed therapeutic effects in research models of fibrosis, osteoporosis, and inflammation [3] [4].
The following diagram illustrates the working mechanism of this compound and the key steps involved in its experimental analysis via Western blot.
This protocol synthesizes methods from recent studies that successfully detected p-p38 in the context of this compound treatment [3] [4] [5].
Sample Preparation
Gel Electrophoresis & Transfer
Antibody Incubation & Detection
Normalization & Analysis
The table below summarizes effective concentrations of this compound from recent publications.
| Application / Model | Effective Concentration (in vitro) | Key Findings | Source |
|---|---|---|---|
| Reversing fibrosis in frozen shoulder | 1 μM, 5 μM, 10 μM | 5 μM concentration inhibited unbalanced apoptosis and osteoclast activation. | [3] |
| Attenuating intervertebral disc degeneration | 0.05 μM to 10 μM (tested) | Alleviated IL-1β-induced apoptosis, inflammation, and ECM degradation. | [4] |
| General use as p38 inhibitor | N/A | Sold as a potent p38 MAPK inhibitor for research. | [1] |
Q1: What is the recommended solvent for preparing this compound stock solution? According to the methods, this compound was prepared in PBS [4] or DMSO [3] for in vitro studies. A common practice is to prepare a high-concentration stock solution in DMSO and then dilute it in aqueous buffer immediately before use.
Q2: Why is BSA recommended over non-fat dry milk for blocking? Non-fat dry milk contains phosphoproteins that can bind to phospho-specific antibodies and cause high background. BSA is a purer protein source and is strongly recommended for detecting phosphorylated proteins like p-p38 [7].
Q3: We are getting high background on our p-p38 blot. What can we do?
Q4: How do we confirm that this compound is working in our experiment? A successful inhibition by this compound should result in a visible reduction in p-p38 band intensity on your Western blot when compared to the stimulated but untreated control, while the levels of total p38 should remain constant [3] [4].
| Disease Model | Experimental Type | Key Efficacy Findings | Concentrations/Doses Used | Citation |
|---|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | In vitro & combination therapy | Sensitized CML cells to BCR-ABL inhibitors (Imatinib, Dasatinib); enhanced growth suppression and cell death. | In vitro: Not specified in abstract [1] | [1] |
| Frozen Shoulder & Osteoporosis | In vitro & in vivo (rat model) | Reversed fibrosis, inhibited osteoclast activation, improved range of motion, and protected against bone loss. | In vitro: 1 μM, 5 μM, 10 μM; In vivo: Validated efficacy [2] | [2] |
To help you evaluate the experimental evidence, here are the methodologies used in the key studies:
CML Study (Combination with TKI) [1]:
Frozen Shoulder Study [2]:
This compound is described in the literature as an oral, potent, and highly specific inhibitor targeting the p38α MAPK isoform [2] [1].
The following diagram illustrates the p38 MAPK signaling pathway and the specific inhibitory action of this compound.
| Condition / Model | Key Protective Effects of TAK-715 | Effective Concentrations (In Vitro) | Signaling Pathway & Key Metrics |
|---|
| IL-1β-induced Nucleus Pulposus Cells (IDD model) [1] | • Reduced apoptosis • ↓ Inflammatory mediators (COX-2, HMGB1) • ↓ ECM-degrading enzymes (MMP9, MMP3, ADAMTS5) • ↑ Collagen II (ECM component) | 1 μM & 5 μM (noting that 10 μM did not significantly differ from 5 μM) [1] | p38 MAPK: Inhibited IL-1β-induced phosphorylation of p38. | | Synovial Fibroblasts (Frozen Shoulder model) [2] | • Reversed fibrosis • Corrected unbalanced apoptosis | 1 μM, 5 μM, 10 μM (with 5 μM effective for correcting apoptosis) [2] | p38 MAPK: Pathway inhibition confirmed via bioinformatic analysis. |
The protective effects of this compound were validated through standard cell and animal model procedures. Here are the core methodologies used in the cited research:
The following diagram illustrates the signaling pathway through which this compound exerts its protective effects, based on the experimental evidence.
This compound is a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK) [1]. It exerts anti-inflammatory effects primarily by inhibiting the p38 MAPK signaling pathway, which is a central regulator of pro-inflammatory cytokine production [2] [3]. The table below summarizes its core pharmacological characteristics.
| Feature | Description |
|---|---|
| Primary Mechanism | p38 MAPK inhibition [1] |
| Primary Molecular Target | p38α [1] |
| IC50 for p38α | 7.1 nM (cell-free assay) [1] |
| Selectivity | 28-fold more selective for p38α over p38β; no significant inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1 or TAK1 [1] |
| Key Demonstrated Effects | Reduces fibrosis, suppresses apoptosis in synovial fibroblasts, inhibits osteoclast activation, protects against ECM degradation, lowers production of TNF-α and other inflammatory mediators [2] [3] |
This compound belongs to a different drug class than traditional NSAIDs and biologics, acting on a specific intracellular signaling pathway upstream of cytokine production.
| Agent / Class | Mechanism of Action | Key Anti-inflammatory Effects | Research/Clinical Context |
|---|---|---|---|
| This compound | Inhibits p38α MAPK [1] | Inhibits pro-inflammatory cytokine release (e.g., TNF-α); reduces fibrosis & apoptosis; protects against ECM degradation [2] [3] | Preclinical research; Phase 2 clinical trials [1] |
| Traditional NSAIDs | Inhibit cyclooxygenase (COX-1 & COX-2) enzymes [4] | Reduces prostaglandin production; analgesic, anti-pyretic, anti-inflammatory effects [4] | First-line for pain/inflammation (e.g., osteoarthritis, acute injury) [4]; widely used clinically |
| Biologics (e.g., Anti-TNF-α) | Neutralize specific cytokines (e.g., TNF-α) or block receptors [5] | Targets specific pathways in autoimmune & chronic inflammatory diseases [5] | Used for RA, IBD, psoriasis; requires injection; higher cost [5] |
| Natural Anti-inflammatory Peptides | Multiple, including antioxidant activity and inhibition of NF-κB signaling [6] | Inhibits pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) [6] | Emerging area for functional foods/nutraceuticals; considered safer alternatives [6] |
To help you evaluate and potentially replicate the key findings, here is a summary of the experimental methodologies from pivotal studies.
1. In Vitro Model of Intervertebral Disc Degeneration [3]
2. In Vitro Model of Frozen Shoulder and Osteoporosis [2]
3. In Vivo Animal Model Validation [2] [3]
The table below consolidates quantitative data on the anti-inflammatory efficacy of this compound across different experimental models.
| Disease Model | Experimental System | This compound Concentration/Dose | Key Efficacy Findings |
|---|---|---|---|
| Frozen Shoulder & Osteoporosis [2] | Human synovial fibroblasts (in vitro) | 1 μM, 5 μM, 10 μM | Reversed fibrosis at all concentrations; inhibited unbalanced apoptosis and osteoclast activation at 5 μM. |
| SD rat model (in vivo) | Not specified | Corrected restricted range of motion and protected against bone loss. | |
| Intervertebral Disc Degeneration [3] | Rat nucleus pulposus cells (in vitro) | 10 μM | Alleviated IL-1β-induced apoptosis; blocked production of COX-2 and HMGB1; inhibited ECM degradation. |
| Rat tail puncture model (in vivo) | Intradiscal injection | Ameliorated puncture-induced disc degeneration based on MRI and histopathology. | |
| General Inflammation [1] | THP-1 cells (human monocytic) | IC50 = 48 nM | Inhibited LPS-stimulated release of TNF-α. |
| Mice (in vivo) | 10 mg/kg (orally) | 87.6% inhibition of LPS-induced TNF-α production. | |
| Arthritis [1] | Adjuvant-induced arthritis rat model | 30 mg/kg (orally) | 25% inhibition of secondary paw volume. |
The following diagrams illustrate the mechanism of this compound and a generalized experimental workflow for its evaluation.
Diagram 1: this compound acts by specifically inhibiting the p38α MAPK signaling pathway, which is activated by stress and inflammatory stimuli. This inhibition prevents the downstream phosphorylation of transcription factors like ATF-2, ultimately reducing the production of pro-inflammatory cytokines and their pathological consequences, such as apoptosis, ECM degradation, osteoclast activation, and fibrosis [2] [3] [1].
Diagram 2: A generalized workflow for evaluating the anti-inflammatory effects of this compound involves a stepwise process from in vitro cellular models to in vivo animal validation. In vitro studies establish proof of concept and mechanism using assays for viability, apoptosis, and gene expression. Promising results are then validated in established animal disease models, with outcomes assessed through imaging, histology, and functional tests [2] [3].
This compound demonstrates a distinct and potent mechanism of action by specifically targeting the p38 MAPK pathway. Its efficacy in reducing fibrosis, apoptosis, and ECM degradation across multiple disease models highlights its potential as a therapeutic agent for conditions like frozen shoulder, osteoporosis, and intervertebral disc degeneration, where inflammation and tissue remodeling are key pathological features.
TAK-715 is an orally active and potent inhibitor of the p38 MAPK signaling pathway, specifically targeting the p38α isoform with a high potency (IC50 of 7.1 nM) [1]. Its anti-fibrotic mechanism primarily involves inhibiting this pathway, which plays a critical role in inflammation, apoptosis, and extracellular matrix (ECM) degradation [2] [3].
The table below summarizes the anti-fibrotic and related effects of this compound observed in recent preclinical studies:
| Disease Model | Key Effects on Fibrosis & Related Pathology | Concentrations/Dosages (In Vitro/In Vivo) | Primary Signaling Pathway Inhibited |
|---|---|---|---|
| Frozen Shoulder (FS) [2] | Reversed synovial fibrosis; Corrected limited range of motion (ROM); Protected against local osteoporosis; Inhibited osteoclast activation. | In Vitro: 1 μM, 5 μM, 10 μM; In Vivo: Data not fully specified in results. | p38 MAPK |
| Intervertebral Disc Degeneration (IDD) [3] | Alleviated IL-1β-induced apoptosis; Reduced inflammatory mediators (COX-2, HMGB1); Inhibited ECM degradation (Collagen II, MMPs). | In Vitro: 0.05 - 10 μM; In Vivo: Intradiscal injection in a rat tail model. | p38 MAPK |
| General Pharmacology [1] | Shows significant efficacy in a rat arthritis model. | In Vivo (PK): 10 mg/kg (oral). | p38 MAPK / Casein Kinase I (CK1δ/ε) |
As the data indicates, this compound demonstrates efficacy in reversing core fibrotic processes across different tissues, with a consistent mechanism of action through p38 MAPK inhibition [2] [3]. Its protective role against bone loss in the frozen shoulder model suggests a broader therapeutic potential where fibrosis and osteoporosis co-exist [2].
To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key experimental methodologies used in the cited research.
Cell Culture and Treatment:
Key Assays and Measurements:
For a broader perspective, recent research has identified other promising anti-fibrotic agents with different mechanisms. Estrogen, acting through the G protein-coupled estrogen receptor (GPER), has shown efficacy in mitigating frozen shoulder fibrosis.
The following diagram illustrates this alternative PI3K-Akt pathway, which you can contrast with the p38 MAPK pathway inhibited by this compound.
This pathway highlights a hormonal and receptor-driven approach to fibrosis reversal, distinct from the kinase-targeted mechanism of this compound [4].
The collective evidence strongly verifies that This compound is effective in reversing key fibrotic processes by targeting the p38 MAPK pathway. Its efficacy in multiple disease models and its oral bioavailability make it a promising candidate for therapeutic development.
For researchers, the critical next steps involve:
The following table summarizes the core experimental findings from recent studies on TAK-715:
| Study Model | Treatment Regimen | Key Micro-CT Findings | Supporting Evidence |
|---|---|---|---|
| Frozen Shoulder (FS) with Osteoporosis (OP) Rat Model [1] | In vivo administration (specific dosage not detailed in abstract) | Improved bone parameters (not specified) on the FS side; effectively corrected bone loss [1]. | Improved Range of Motion (ROM); reversal of fibrosis; inhibition of osteoclast activation [1] [2]. |
| Intervertebral Disc Degeneration (IDD) Rat Model [3] | Intradiscal injection | MRI and histopathology confirmed this compound ameliorated puncture-induced disc degeneration [3]. | Reduced IL-1β-induced apoptosis, inflammation (COX-2, HMGB1), and ECM degradation (Collagen II, MMPs) in nucleus pulposus cells [3]. |
Here are the methodologies used in the key studies to evaluate this compound.
The workflow below illustrates the experimental design for the frozen shoulder and osteoporosis study:
This compound is a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Its mechanism in protecting against bone loss involves suppressing a pro-inflammatory and pro-fibrotic signaling cascade [1] [3].
The following diagram illustrates the p38 MAPK signaling pathway and this compound's role in inhibiting it:
When evaluating the bone-protective effects of this compound in pre-clinical studies, micro-CT analysis provides critical 3D morphometric data [4]. Key parameters to examine include:
The provided evidence strongly supports this compound as a promising candidate for mitigating bone loss in conditions driven by inflammation and p38 MAPK pathway activation. Researchers should focus on quantifying the standard bone morphometric parameters listed above from micro-CT data to build a robust case for its efficacy.
Irritant